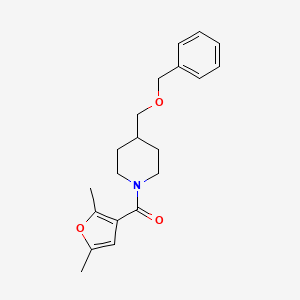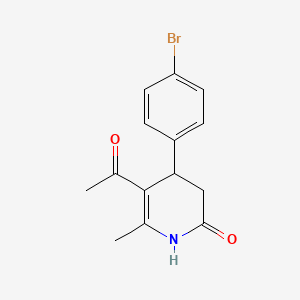
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Cyclization Reactions
The compound and its analogs have been utilized in highly diastereoselective cyclization reactions to form substituted indolizidines and quinolizidines. These reactions, often mediated by tributylstannane, demonstrate significant diastereoselectivity arising from nonbonded interactions, illustrating the compound's utility in synthesizing complex heterocyclic structures with potential biological activity (Beckwith, Joseph, & Mayadunne, 1993).
Antimicrobial and Anticancer Properties
Research on derivatives of "5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone" has shown promising antimicrobial and anticancer properties. For instance, the synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines based on this core structure have revealed notable antimicrobial activities. Furthermore, specific derivatives have been evaluated as anticancer agents, showcasing the potential of these compounds in therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibitory Activities and Molecular Docking Studies
The compound's derivatives have been synthesized and assessed for their inhibitory activities against various enzymes, demonstrating significant potential as enzyme inhibitors. Molecular docking studies complement these findings by elucidating the interactions at the molecular level, offering insights into the mechanism of action and guiding further optimization of these compounds for enhanced biological activity (Hakimi, Lashgari, Mahernia, Ziarani, & Amanlou, 2017).
Crystal Structure Analysis
The study of crystal structures of related compounds provides valuable information on molecular conformations and interactions, which are crucial for understanding the compound's behavior in solid form and its potential applications in material science. For example, crystal structure analysis of "6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine" offers insights into hydrogen bonding patterns and molecular packing, which can inform the design of new materials with desired properties (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have access to a library or a database like PubMed or SciFinder, these could be good places to start. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Propriétés
IUPAC Name |
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYKERCMQZUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

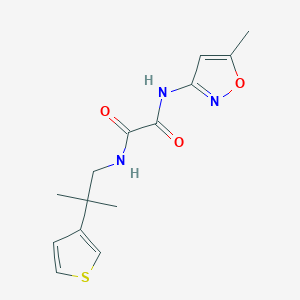
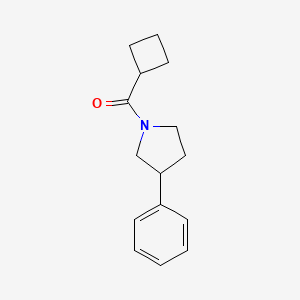
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)
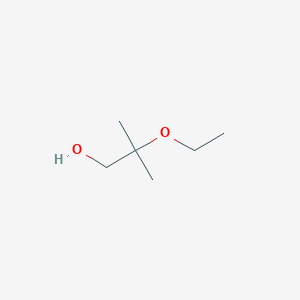
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)
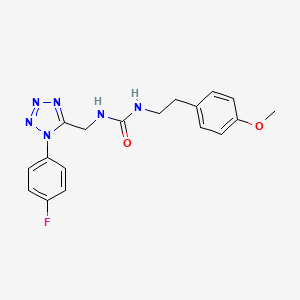
![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)
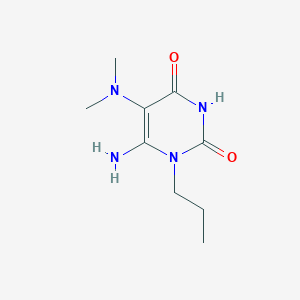
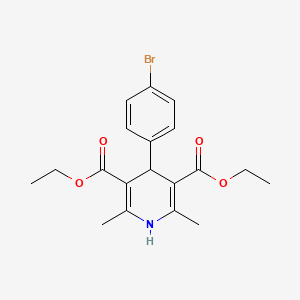
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)
